molecular formula C14H20N2O3S2 B7548643 5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

Cat. No. B7548643
M. Wt: 328.5 g/mol
InChI Key: NAEQMSXLXNSZIN-UHFFFAOYSA-N
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Description

5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide is a chemical compound that has been of significant interest to the scientific community. It is a sulfonamide-based compound that has been synthesized for various scientific research applications, including studying its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including carbonic anhydrase and histone deacetylase. The inhibition of these enzymes can lead to various biological effects, such as the modulation of gene expression and the regulation of pH balance.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide are diverse and depend on the specific biological system being studied. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to modulate the immune system, regulate pH balance, and affect the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide for laboratory experiments include its high potency, selectivity, and ease of synthesis. It is also a well-characterized compound, with extensive literature available on its properties and biological effects. However, its limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

For 5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide research include the development of new analogs with improved properties, such as increased selectivity, reduced toxicity, and improved pharmacokinetics. It can also be used as a tool compound to investigate the role of sulfonamide-based compounds in various biological processes. Additionally, it can be used as a reference compound for the development of new sulfonamide-based compounds with improved properties.

Synthesis Methods

The synthesis of 5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide involves the reaction of cyclopentanone, 2-aminothiophenol, and 2-chloroacetyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide has been used in various scientific research applications, including studying its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. It has been used as a tool compound to investigate the role of sulfonamide-based compounds in various biological processes. It has also been used as a reference compound for the development of new sulfonamide-based compounds with improved properties.

properties

IUPAC Name

5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-10(17)16-7-6-13-11(9-16)8-14(20-13)21(18,19)15-12-4-2-3-5-12/h8,12,15H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEQMSXLXNSZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide

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